グルタチオンモノイソプロピルエステル

説明

Glutathione monoisopropyl ester is a biochemical.

科学的研究の応用

神経保護

グルタチオンモノイソプロピルエステルは、神経保護において重要な役割を果たします。細胞内の主要な抗酸化物質として、酸化ストレスから神経細胞を保護する役割を担っています。 研究によると、活性酸素種(ROS)に対する防御やアポトーシスの調節に役立ち、細胞の防御に不可欠であることが示されています .

スキンケア

スキンケアの分野では、グルタチオンモノイソプロピルエステルは、メラニン生成抑制効果で知られており、肌の着色を生成する酵素を抑制する働きがあります。 美白効果が高く評価されており、チロシナーゼ酵素を阻害することで、色素沈着の軽減に役立っています .

がん研究

グルタチオンモノイソプロピルエステルは、がん研究においても重要な役割を担っています。グルタチオンレダクターゼ(GR)によって触媒されるさまざまなプロセスをサポートしており、GRは補酵素としてNADPHを必要とします。 腫瘍ではグルタチオン(GSH)の濃度上昇が観察されており、腫瘍形成、炎症反応、腫瘍微小環境におけるGSHの役割が、さまざまな治療法の研究対象となっています .

作用機序

Target of Action

Glutathione monoisopropyl ester (GSH-MIPE), a derivative of glutathione (GSH), primarily targets reactive oxygen species (ROS) and reactive electrophiles in the body . GSH is a tripeptide that plays a crucial role in cells, acting as a cofactor for some enzymes, participating in protein disulfide bond rearrangement, and reducing peroxides .

Mode of Action

GSH-MIPE acts as a lipid peroxidation inhibitor . It participates in leukotriene synthesis and serves as a cofactor for the enzyme glutathione peroxidase . It also plays a role in the hepatic biotransformation and detoxification process, acting as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion . It participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes .

Biochemical Pathways

GSH-MIPE affects the glutathione-ascorbate cycle, which eliminates peroxides . It also influences the detoxification of a range of xenobiotics, herbicides, air pollutants (sulfur dioxide and ozone), and heavy metals . GSH-MIPE is involved in the synthesis of leukotrienes and the biotransformation and detoxification processes in the liver .

Pharmacokinetics

GSH-MIPE, like other GSH derivatives, is capable of crossing cell membranes and releasing GSH after ester hydrolysis, resulting in a rapid increase in intracellular GSH levels . .

Result of Action

The primary result of GSH-MIPE action is the reduction of oxidative stress and the detoxification of harmful substances in the body . It protects the body against oxidative stress and reactive electrophiles . In addition, it has been suggested that GSH-MIPE may have skin-whitening effects .

Action Environment

The action of GSH-MIPE can be influenced by various environmental factors. For instance, exposure to temperature extremes, heavy metal-contaminated soils, drought, or air pollutants can generate reactive oxygen species and alter the intracellular redox environment, which in turn influences the action of GSH-MIPE

特性

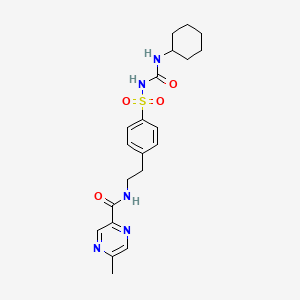

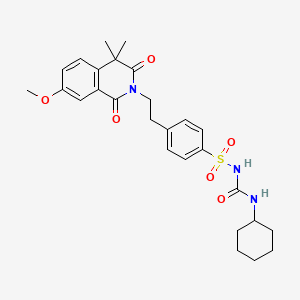

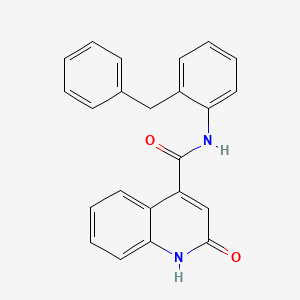

IUPAC Name |

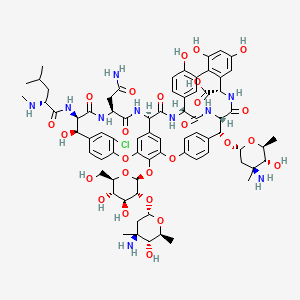

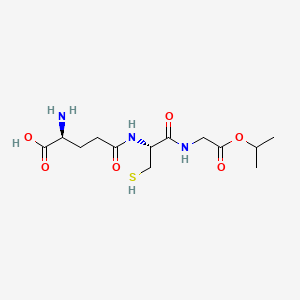

(2S)-2-amino-5-oxo-5-[[(2R)-1-oxo-1-[(2-oxo-2-propan-2-yloxyethyl)amino]-3-sulfanylpropan-2-yl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O6S/c1-7(2)22-11(18)5-15-12(19)9(6-23)16-10(17)4-3-8(14)13(20)21/h7-9,23H,3-6,14H2,1-2H3,(H,15,19)(H,16,17)(H,20,21)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNCPACIPXNJIW-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70913916 | |

| Record name | 5-Hydroxy-5-{[1-hydroxy-1-({2-oxo-2-[(propan-2-yl)oxy]ethyl}imino)-3-sulfanylpropan-2-yl]imino}norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97451-46-2 | |

| Record name | Glutathione monoisopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097451462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-5-{[1-hydroxy-1-({2-oxo-2-[(propan-2-yl)oxy]ethyl}imino)-3-sulfanylpropan-2-yl]imino}norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。